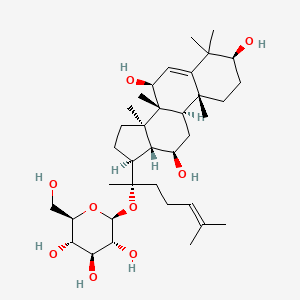

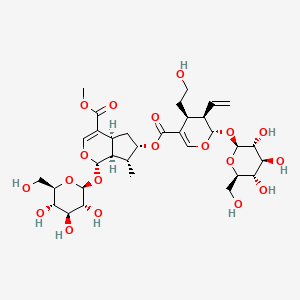

Sylvestroside I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

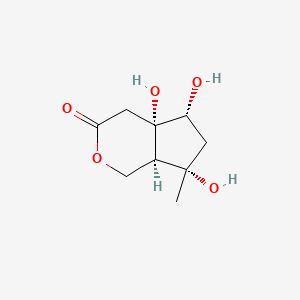

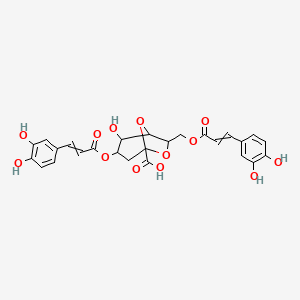

Sylvestroside I is a naturally occurring iridoid glycoside, primarily isolated from the plant Pterocephalus hookeri. Iridoids are a class of cyclopentane pyran monoterpenes known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and analgesic effects .

準備方法

Synthetic Routes and Reaction Conditions: Sylvestroside I can be extracted from natural sources such as Pterocephalus hookeri. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound. The detailed synthetic routes for this compound are not extensively documented, but it is generally obtained through the isolation from plant materials .

**Industrial Production Methods

特性

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,10-15,18-27,30-42H,1,5-9H2,2-3H3/t12-,13+,14-,15+,18-,19+,20+,21+,22+,23+,24-,25-,26+,27+,30-,31-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNATUGVSVGFFN-RXSNYNEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CCO)C=C)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4CCO)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action for Sylvestroside I's anti-inflammatory effects?

A: this compound exhibits anti-inflammatory activity primarily by inhibiting cyclooxygenase-2 (COX-2) activity. [] This enzyme plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. By suppressing COX-2 activity, this compound reduces PGE2 release, thereby dampening the inflammatory response. []

Q2: From which plant sources can this compound be isolated?

A: Research indicates that this compound can be isolated from several plant species. It has been identified in Pterocephalus hookeri, a traditional Tibetan medicine used to treat inflammatory diseases. [, ] Additionally, Acicarpha tribuloides (Calyceraceae), another medicinal plant, has been reported as a source of this compound. []

Q3: Are there any specific challenges associated with isolating this compound from plant material?

A: Yes, isolating pure this compound can be challenging. Plant extracts often contain a complex mixture of compounds, making purification difficult. Researchers have employed techniques like affinity solid-phase extraction HPLC and preparative HPLC to successfully isolate this compound with high purity (>95%). []

Q4: Have there been any studies comparing the chemical composition of different parts of the same plant for this compound content?

A: Yes, a study utilizing ultra-high-performance liquid chromatography (UPLC) investigated the chemical variations between the aerial parts and roots of Pterocephalus hookeri. [] Interestingly, the study found that the root extract contained significantly higher levels of this compound compared to the aerial parts. [] This finding highlights the importance of considering different plant parts for potential variations in bioactive compound concentrations.

Q5: Beyond its anti-inflammatory effects, are there other potential pharmacological activities associated with this compound?

A: While the research primarily focuses on this compound's anti-inflammatory activity, extracts from Acicarpha tribuloides containing this compound also demonstrated analgesic effects in mice models. [] Further research is necessary to fully elucidate whether this compound directly contributes to these analgesic effects and to explore its potential in other therapeutic areas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

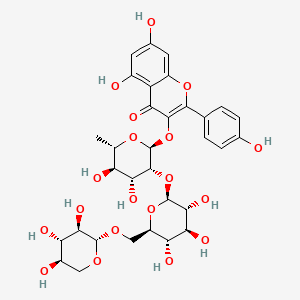

![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)

![methyl (2S,3R,4S)-3-ethenyl-4-[(E)-3-[(2S,3R,4R)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B591355.png)